BenchChemオンラインストアへようこそ!

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

This oxalamide bearing a 4-fluorophenyl and a tosyl-piperidine-ethyl motif is a unique chemical entity with no publicly curated biological activity. Its architecture—adjacent to known FTO inhibitors—makes it a high-value, blank-slate candidate for selectivity-panel screening against 2-oxoglutarate-dependent dioxygenases (FTO, PHD2, AlkB homologs). Procure as a versatile synthetic intermediate for focused CNS or peripherally-restricted library generation. No bioactivity data exist; treat as a distinct entity, not an analog proxy.

Molecular Formula C22H26FN3O4S
Molecular Weight 447.53
CAS No. 898450-38-9
Cat. No. B2786157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
CAS898450-38-9
Molecular FormulaC22H26FN3O4S
Molecular Weight447.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C22H26FN3O4S/c1-16-5-11-20(12-6-16)31(29,30)26-15-3-2-4-19(26)13-14-24-21(27)22(28)25-18-9-7-17(23)8-10-18/h5-12,19H,2-4,13-15H2,1H3,(H,24,27)(H,25,28)
InChIKeyOKBAYTQWLXAFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898450-38-9) – What Is Currently Known About This Compound?


N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898450‑38‑9, molecular formula C22H26FN3O4S, MW 447.53 g/mol) is a synthetic, small‑molecule oxalamide that incorporates a 4‑fluorophenyl group, a tosyl‑piperidine moiety, and an oxalamide linker. According to authoritative chemical databases, the compound does not appear in any curated biological activity datasets (ChEMBL, BindingDB), nor is it associated with any in‑vitro or in‑vivo pharmacological findings as of this writing [REFS‑1][REFS‑2].

Why N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide Cannot Be Replaced by a Generic Oxalamide Analog


Oxalamide‑based inhibitors of the fat mass and obesity‑associated protein (FTO) or other 2‑oxoglutarate‑dependent dioxygenases exhibit pronounced selectivity profiles that are exquisitely sensitive to the identity of the N1‑aryl and N2‑alkyl substituents. Even within a single patent family, a change from a 4‑fluorophenyl to a 2‑fluorophenyl or a 4‑fluorophenethyl group can drastically alter potency, selectivity, and pharmacokinetic behavior. Because the target compound’s precise substituent pattern has not been profiled in publicly available assays, it cannot be assumed that any “close” analog would reproduce its (as‑yet uncharacterized) biological or physicochemical fingerprint. Until comparative data emerge, purchasers should treat this compound as a unique chemical entity whose behavior cannot be inferred from the broader oxalamide class [REFS‑1].

Quantitative Evidence Guide for N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide – Current Data Status


Recommended Application Scenarios for Procuring N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide


Scaffold‑Hopping and Structure–Activity‑Relationship (SAR) Exploration in FTO‑Inhibitor Programs

Given the established role of oxalamide derivatives as FTO inhibitors, this compound’s unique 4‑fluorophenyl‑tosylpiperidine‑oxalamide architecture makes it a logical candidate for inclusion in SAR libraries aimed at probing the sub‑pocket tolerance of FTO’s active site. Procurement for this purpose is supported by the known activity of structurally related oxalamides against FTO, but no direct activity data exist for the target compound itself [REFS‑1].

Chemical‑Probe Development for 2‑OG‑Dependent Dioxygenase Inhibition Selectivity Profiling

The oxalamide class has produced selective inhibitors for several 2‑oxoglutarate‑dependent dioxygenases (e.g., FTO, PHD2, AlkB homologs). Because the target compound has not yet been profiled against any of these enzymes, it represents a blank slate for selectivity‑panel screening. Procurement is warranted for laboratories that wish to expand their selectivity matrix beyond the known FTO‑selective oxalamides, with the caveat that no baseline selectivity data exist for the compound [REFS‑2].

Synthetic‑Building‑Block Utilization in Medicinal Chemistry

The compound’s tosyl‑piperidine‑ethyl‑oxalamide core is a synthetically accessible intermediate for parallel‑synthesis campaigns targeting CNS‑penetrant or peripherally restricted libraries. Although its own biological activity is uncharacterized, it can serve as a versatile building block for generating a focused library around the oxalamide‑tosylpiperidine pharmacophore. Procurement decisions should be based on synthetic utility rather than any demonstrated bioactivity.

Quote Request

Request a Quote for N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.